N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide
Description
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound featuring a piperidine ring, an oxazole moiety, and a cyclopropane carboxamide group
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H23N3O2/c1-10-14(11(2)20-17-10)9-18-7-3-4-13(8-18)16-15(19)12-5-6-12/h12-13H,3-9H2,1-2H3,(H,16,19) |
InChI Key |
JTQOTHICMAODNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate amines.
Coupling Reactions: The oxazole and piperidine moieties are coupled using reagents like alkyl halides or through reductive amination.
Cyclopropanecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to oxazolines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted piperidine or oxazole derivatives.
Scientific Research Applications
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the interactions of small molecules with proteins and other biomolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The cyclopropane carboxamide group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-piperidinyl}methanone hydrochloride: This compound shares the oxazole and piperidine moieties but differs in the presence of a sulfonyl group instead of the cyclopropane carboxamide.
3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione: This compound features a similar oxazole moiety but includes a pyrazole ring and an imidazolidinedione group.
Uniqueness
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the cyclopropane carboxamide group distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
